3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one
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Overview
Description
3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the azetidinyl intermediate, which is then reacted with a benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the benzenesulfonyl group.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)butan-1-one
- 3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)pentan-1-one
Uniqueness
3-(Benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(18-12-14(13-18)17-9-4-5-10-17)8-11-22(20,21)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBVUQNONNWJFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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